Bidentate Chelation Capability Governed by Carboxylic Acid Position
The 2-carboxylic acid (picolinic acid) regioisomer uniquely enables bidentate N,O-chelation through simultaneous coordination of the pyridine nitrogen and the deprotonated carboxylate oxygen, forming a thermodynamically favoured five-membered chelate ring [1]. In contrast, the 3-carboxylic acid (nicotinic acid, CAS 1086379-84-1) and 4-carboxylic acid (isonicotinic acid, CAS 1086379-81-8) regioisomers position the carboxylate such that the nitrogen and oxygen donor atoms cannot span the same metal centre in a chelating mode—only monodentate coordination or bridging geometries are geometrically feasible [1][2]. This distinction is structural rather than potency-based and is invariant across metal centres (Au(III), Rh(III), Ir(III), and first-row transition metals) for which picolinate chelation has been crystallographically validated [2].
| Evidence Dimension | Bidentate N,O-chelation capability (five-membered chelate ring formation) |
|---|---|
| Target Compound Data | Capable of bidentate (Npyridine, Ocarboxylate) chelation; five-membered metallacycle geometry confirmed for picolinic acid scaffold |
| Comparator Or Baseline | 6-(2-Aziridin-1-ylethoxy)nicotinic acid (CAS 1086379-84-1) and 2-(2-Aziridin-1-ylethoxy)isonicotinic acid (CAS 1086379-81-8): bidentate N,O-chelation geometrically inaccessible; only monodentate or bridging coordination possible |
| Quantified Difference | Qualitative structural Boolean: chelation-capable (2-COOH) vs chelation-incapable (3-COOH, 4-COOH) |
| Conditions | Inferred from established picolinic acid (CAS 98-98-6) coordination chemistry literature; direct experimental verification on the target compound not yet published |
Why This Matters
For research programmes involving metal-chelate design—catalytic intermediates, MRI contrast agents, metallodrug candidates, or metal-organic frameworks—only the 2-carboxylic acid regioisomer provides the bidentate chelation geometry required; procurement of the incorrect regioisomer would yield a fundamentally different coordination product.
- [1] PubChem. CID 51063765 (6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid), CID 28875496 (6-(2-Aziridin-1-ylethoxy)nicotinic acid), CID 28875494 (2-(2-Aziridin-1-ylethoxy)isonicotinic acid). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] (a) Donahue, C. J. Deprotonated picolinic acid (pic⁻) functions as N,O-bidentate ligand forming five-membered chelate ring. ACS Spring 2025; (b) Djaković, S. et al. New gold(III) complexes involving substituted picolinic acids acting as bidentate ligands. Inorganica Chimica Acta, 2001; (c) Synthesis, structure and electrochemical properties of tris-picolinate complexes of rhodium and iridium. Mendeley data; (d) Picolinic acid N-oxide interactions with 3d metal perchlorates. ScienceDirect, 2001. View Source
